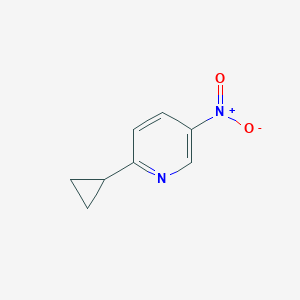

2-Cyclopropyl-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-3-4-8(9-5-7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZQXRLRLSTKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731300 | |

| Record name | 2-Cyclopropyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190380-55-2 | |

| Record name | 2-Cyclopropyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyclopropyl-5-nitropyridine

Abstract

The 2-cyclopropyl-5-nitropyridine scaffold is a key building block in modern medicinal chemistry, valued for its unique conformational properties and its role as a versatile intermediate in the synthesis of pharmacologically active agents. This guide provides a comprehensive overview of the most efficient and reliable synthetic methodology for its preparation: the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling reaction. We will delve into the mechanistic underpinnings of this strategy, justify the selection of reagents and conditions from both a theoretical and practical standpoint, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable route to this important chemical entity.

Strategic Importance and Retrosynthetic Analysis

The pyridine ring is the second most abundant nitrogen-containing heterocycle found in FDA-approved pharmaceuticals, while the cyclopropyl moiety is a well-established pharmacophore known to improve metabolic stability, binding affinity, and potency.[1] The combination of these two motifs in this compound creates a high-value intermediate. The nitro group, being strongly electron-withdrawing, not only activates the pyridine ring for certain transformations but also serves as a synthetic handle for further functionalization, most commonly through reduction to an amine.

A logical retrosynthetic disconnection of the target molecule points directly to a carbon-carbon bond formation between the C2 position of the pyridine ring and the cyclopropyl group. This immediately suggests a cross-coupling strategy as the most direct approach. Among the various palladium-catalyzed reactions, the Suzuki-Miyaura coupling stands out for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents.[2][3]

The primary disconnection is therefore between the pyridine ring and the cyclopropyl group, leading to two key synthons: an electrophilic 2-halo-5-nitropyridine and a nucleophilic cyclopropyl organoboron reagent.

Figure 1: Retrosynthetic analysis of this compound.

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed cross-coupling of an organoboron compound with an organohalide is a cornerstone of modern organic synthesis.[4] For this specific target, the reaction involves coupling 2-chloro-5-nitropyridine with a cyclopropylboron source.

Mechanistic Principles

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-5-nitropyridine. This is often the rate-determining step.[3] The electron-withdrawing nitro group at the 5-position facilitates this step by lowering the electron density of the pyridine ring, making the C-Cl bond more susceptible to palladium insertion.[4]

-

Transmetalation: The organic moiety from the boron reagent is transferred to the palladium(II) center. This step requires activation by a base, which coordinates to the boron atom, forming a more nucleophilic "ate" complex that facilitates the transfer of the cyclopropyl group to palladium.[2][3]

-

Reductive Elimination: The two organic groups on the palladium complex (the nitropyridyl and cyclopropyl moieties) couple and are eliminated as the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Parameter Selection: An Evidence-Based Approach

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its core components.

Table 1: Key Reagents and Starting Materials

| Component | Chemical Name | CAS No. | Role & Justification |

| Electrophile | 2-Chloro-5-nitropyridine | 4548-45-2 | Commercially available and activated towards oxidative addition by the nitro group.[4] |

| Nucleophile | Potassium Cyclopropyltrifluoroborate | 409631-15-8 | A bench-stable, crystalline solid that is resistant to protodeboronation, unlike the free boronic acid.[5] |

| Pd Source | Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | A common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. |

| Ligand | Tricyclohexylphosphine (PCy₃) | 2622-14-2 | A bulky, electron-rich phosphine ligand that promotes the oxidative addition of aryl chlorides and facilitates reductive elimination.[6] |

| Base | Potassium Phosphate (K₃PO₄) | 7778-53-2 | An effective base for activating the boron reagent without causing degradation of base-sensitive functional groups.[6] |

| Solvent | Toluene / Water | 108-88-3 / 7732-18-5 | A biphasic system that facilitates the dissolution of both organic and inorganic reagents and often accelerates the reaction.[6] |

Justification of Choices:

-

Electrophile: While 2-bromo-5-nitropyridine could also be used and is generally more reactive, 2-chloro-5-nitropyridine is often more cost-effective for large-scale synthesis. Modern catalyst systems with bulky phosphine ligands have made the coupling of aryl chlorides highly efficient.[2][3] 2-Chloro-5-nitropyridine can be reliably prepared by chlorinating 2-hydroxy-5-nitropyridine with reagents like phosphorus oxychloride and phosphorus pentachloride.[7][8]

-

Nucleophile: Cyclopropylboronic acid is prone to decomposition.[5] Potassium cyclopropyltrifluoroborate, in contrast, is an air- and moisture-stable salt. This stability prevents the need to use a large excess of the boron reagent, improving atom economy and simplifying purification.[5]

-

Catalyst System: The combination of a simple palladium salt like Pd(OAc)₂ with a sterically hindered, electron-donating phosphine ligand like PCy₃ is a powerful system for coupling challenging substrates like heteroaryl chlorides.[6] The ligand stabilizes the Pd(0) species and accelerates the key steps of the catalytic cycle.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps and expected observations. It is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl chlorides with cyclopropyltrifluoroborates.[5][6]

Materials and Equipment

-

Reagents: 2-Chloro-5-nitropyridine, Potassium cyclopropyltrifluoroborate, Palladium(II) acetate, Tricyclohexylphosphine, Potassium phosphate (anhydrous powder), Toluene (anhydrous), Deionized water.

-

Equipment: Schlenk flask or similar reaction vessel, magnetic stirrer/hotplate, condenser, inert gas line (Nitrogen or Argon), standard laboratory glassware for workup and purification, rotary evaporator, column chromatography system.

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, establish an inert atmosphere by purging with nitrogen or argon.

-

Charge Reagents: Under a positive flow of inert gas, add 2-chloro-5-nitropyridine (1.0 equiv), potassium cyclopropyltrifluoroborate (1.3 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and tricyclohexylphosphine (0.04 equiv, 4 mol%).

-

Add Solvents: Add anhydrous toluene and deionized water via syringe to create a 10:1 toluene/water solvent mixture (e.g., 10 mL toluene and 1 mL water per mmol of the limiting reagent).

-

Degassing: Degas the resulting suspension by bubbling nitrogen or argon through the mixture for 15-20 minutes while stirring.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.

-

Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the consumption of the 2-chloro-5-nitropyridine starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Table 2: Summary of Optimized Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Temperature | 100-110 °C | Provides sufficient thermal energy to overcome the activation barrier for oxidative addition of the chloride. |

| Reaction Time | 12-24 hours | Typical duration to ensure complete conversion of the limiting reagent. |

| Catalyst Loading | 1-2 mol% Pd(OAc)₂ | Effective loading for achieving high yield without excessive cost or palladium contamination. |

| Ligand Loading | 2-4 mol% PCy₃ | A 1:2 to 1:1 Pd:Ligand ratio is standard; excess ligand ensures catalyst stability. |

| Expected Yield | 75-90% | Based on literature precedents for similar couplings.[5][6] |

Safety and Handling

-

Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

-

Phosphine Ligands: Tricyclohexylphosphine is air-sensitive and toxic. It should be handled under an inert atmosphere.

-

Solvents: Toluene is flammable and has associated health risks. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

General: All operations should be carried out by trained personnel in a controlled laboratory environment.

Conclusion

The Suzuki-Miyaura cross-coupling reaction represents a highly efficient, reliable, and scalable method for the synthesis of this compound. The use of a stable potassium cyclopropyltrifluoroborate salt in conjunction with a robust palladium/phosphine catalyst system effectively overcomes the challenges associated with coupling an unreactive heteroaryl chloride. The detailed protocol provided herein offers a clear and reproducible pathway for researchers and developers to access this valuable chemical intermediate, paving the way for further exploration in drug discovery and materials science.

References

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.

- BenchChem. (n.d.). Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols.

- Fandrick, D. R., et al. (2010). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society.

- Molander, G. A., & Dreher, S. D. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry.

- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- PrepChem.com. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine.

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine synthesis.

Sources

- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. audreyli.com [audreyli.com]

- 7. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 8. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Cyclopropyl-5-nitropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-cyclopropyl-5-nitropyridine, a key building block in modern medicinal chemistry. We will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights and detailed protocols to support your research and development endeavors.

Introduction and Significance

This compound is a substituted pyridine derivative featuring a cyclopropyl group at the 2-position and a nitro group at the 5-position. This unique arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of complex molecular architectures, particularly for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, while the cyclopropyl moiety can introduce conformational rigidity and metabolic stability into target molecules. Its primary utility lies in its role as a precursor to 2-cyclopropyl-5-aminopyridine, a common scaffold in drug discovery.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-5-nitropyridine with a cyclopropyl magnesium halide (Grignard reagent).

Synthetic Workflow

The overall process for the synthesis and purification of this compound is outlined below.

Spectroscopic Characterization of 2-Cyclopropyl-5-nitropyridine: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-Cyclopropyl-5-nitropyridine, a molecule of interest in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely published, this document, intended for researchers, scientists, and drug development professionals, offers a comprehensive, predictive overview based on established spectroscopic principles and data from analogous structures. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding for its synthesis and characterization.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyridine ring, an important heterocyclic motif in drug design.[1] The presence of the electron-withdrawing nitro group and the sterically distinct cyclopropyl group creates a unique electronic and structural environment, which will be reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its formation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopropyl group. The electron-withdrawing nature of the nitro group will significantly deshield the protons on the pyridine ring, shifting them to a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.4 - 7.6 | d | ~8.5 |

| H-4 | ~8.3 - 8.5 | dd | ~8.5, 2.5 |

| H-6 | ~9.1 - 9.3 | d | ~2.5 |

| CH (cyclopropyl) | ~2.2 - 2.4 | m | - |

| CH₂ (cyclopropyl) | ~1.1 - 1.3 | m | - |

| CH₂' (cyclopropyl) | ~1.0 - 1.2 | m | - |

These are predicted values based on analogous structures.

The protons of the cyclopropyl group will appear in the aliphatic region (upfield) of the spectrum. The methine proton (CH) will be at a slightly higher chemical shift than the methylene protons (CH₂) due to its proximity to the aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the carbon framework of the molecule. The pyridine carbons will be significantly downfield, with the carbon bearing the nitro group (C-5) and the carbon attached to the nitrogen (C-2 and C-6) being the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 162 |

| C-3 | ~122 - 124 |

| C-4 | ~135 - 137 |

| C-5 | ~140 - 142 |

| C-6 | ~148 - 150 |

| CH (cyclopropyl) | ~15 - 17 |

| CH₂ (cyclopropyl) | ~9 - 11 |

These are predicted values based on analogous structures.

Experimental Protocol for NMR Data Acquisition

Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent).

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at 298 K.

-

Use a standard pulse program (e.g., 'zg30').

-

Set the spectral width to cover the expected range of chemical shifts (~ -2 to 12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR:

-

Acquire the spectrum at 298 K.

-

Use a proton-decoupled pulse program (e.g., 'zgpg30').

-

Set the spectral width to cover the expected range of chemical shifts (~ 0 to 180 ppm).

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the strong absorption bands of the nitro group and the vibrations of the pyridine ring and cyclopropyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| NO₂ Asymmetric Stretch | ~1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | ~1340 - 1360 | Strong |

| C=N, C=C Stretch (Pyridine) | ~1600 - 1450 | Medium-Strong |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium |

| C-H Stretch (Cyclopropyl) | ~2900 - 3000 | Medium |

| C-N Stretch | ~1200 - 1300 | Medium |

These are predicted values based on analogous structures.

The most prominent features will be the strong and sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

Experimental Protocol for IR Data Acquisition

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.

Data Acquisition:

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 scans) to improve the signal-to-noise ratio.

-

Perform a background scan of the empty ATR crystal before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.

Predicted Mass Spectrum

The molecular ion peak (M⁺) is expected at m/z 164.06, corresponding to the molecular formula C₈H₈N₂O₂. The fragmentation pattern will likely involve the loss of the nitro group and cleavage of the cyclopropyl ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 164 | [M]⁺ |

| 118 | [M - NO₂]⁺ |

| 134 | [M - NO - H]⁺ |

| 91 | [C₆H₅N]⁺ (from rearrangement) |

| 78 | [C₅H₄N]⁺ |

These are predicted values based on analogous structures.

Experimental Protocol for MS Data Acquisition

Instrumentation: An Agilent 6224 Accurate Mass TOF LC/MS spectrometer (or equivalent).

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (ESI):

-

Set the ion source to positive ion mode.

-

Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Optimize the source parameters (e.g., capillary voltage, fragmentor voltage) to obtain a good signal for the molecular ion.

Visualization of Molecular Structure and Fragmentation

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of this compound.

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from structurally similar compounds, we have outlined the expected features in the ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This guide serves as a valuable resource for researchers working on the synthesis and application of this and related compounds, facilitating efficient and accurate structural verification.

References

-

Nepali, K., et al. (2020). Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines. Molecules, 25(9), 2194. Available at: [Link]

-

Bezenšek, J., et al. (2015). A Simple Metal-free Synthesis of 2,4,5-Trisubstituted Pyridines and Pyridine N-Oxides by [2+2] Cycloaddition of Enaminones to Propyne Iminium Salts. Journal of Heterocyclic Chemistry, 52(2), 556-563. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6296. Available at: [Link]

-

International Science Community Association. (2011). Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine. Research Journal of Chemical Sciences, 1(6), 84-87. Available at: [Link]

Sources

A Technical Guide to the Single-Crystal X-ray Structure Determination of 2-Cyclopropyl-5-nitropyridine

This guide provides an in-depth technical overview of the process for determining the three-dimensional atomic arrangement of 2-Cyclopropyl-5-nitropyridine using single-crystal X-ray diffraction. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis and crystallization to data collection, structure solution, and refinement. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and reproducible crystallographic analysis.

Introduction: The Significance of Structural Elucidation

The precise knowledge of a molecule's three-dimensional structure is paramount in modern drug discovery and development. It provides invaluable insights into intermolecular interactions, conformational preferences, and structure-activity relationships (SAR). This compound is a molecule of interest due to the presence of two key pharmacophores: the nitropyridine moiety and the cyclopropyl group.

Nitropyridine derivatives are a significant class of N-heterocycles in medicinal chemistry, serving as precursors for a wide range of bioactive molecules with applications including antitumor and antiviral therapies.[1][2] The nitro group's electron-withdrawing nature makes the pyridine ring susceptible to nucleophilic substitution, offering synthetic versatility.[1][2]

The cyclopropyl group is an increasingly popular substituent in drug design.[3][4][5] Its rigid, three-membered ring introduces conformational constraints and possesses unique electronic properties that can enhance metabolic stability, binding affinity, and potency.[3][4][5] The determination of the crystal structure of this compound is therefore a critical step in understanding its chemical behavior and potential as a pharmaceutical intermediate or active ingredient.

Part 1: Synthesis and Crystallization

A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the substitution of a suitable leaving group on the pyridine ring with a cyclopropyl nucleophile. For instance, starting from 2-chloro-5-nitropyridine, a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid in the presence of a palladium catalyst and a suitable base would be a viable method.

Reaction Scheme:

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol for Data Collection and Structure Determination:

-

Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil. [6][7]The goniometer allows for the precise rotation of the crystal in the X-ray beam.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffracted X-rays are recorded by a detector. [6][8]A complete dataset is collected by rotating the crystal through a series of angles.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. [9]This step yields a set of unique reflection intensities and their corresponding Miller indices (h, k, l).

-

Structure Solution: The "phase problem" is the central challenge in crystallography. The diffraction experiment provides the intensities of the diffracted waves, but not their phases. The phases are essential for calculating the electron density map, which reveals the positions of the atoms.

-

Direct Methods: For small molecules like this compound, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the reflection intensities to estimate the phases.

-

-

Structure Refinement: Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data. [10][11][12]This is typically done using a least-squares minimization procedure, where the atomic coordinates, displacement parameters, and other structural parameters are adjusted.

-

Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles, analyzing the agreement between the model and the data, and looking for any potential errors or artifacts.

Part 3: Expected Crystallographic Data and Interpretation

While the specific crystal structure of this compound is not yet publicly available, we can anticipate its key structural features based on related compounds, such as 2-chloro-5-nitropyridine. [13][14]

Crystallographic Data Table (Hypothetical)

The following table summarizes the expected crystallographic data for this compound. The values for the unit cell parameters are hypothetical but are based on the dimensions of similar molecules.

| Parameter | Expected Value |

| Chemical Formula | C₈H₈N₂O₂ |

| Formula Weight | 164.16 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 5-10 |

| b (Å) | 10-15 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1000-1500 |

| Z | 4 |

| Density (calculated) | 1.3-1.5 g/cm³ |

| R-factor | < 0.05 |

| Goodness-of-fit | ~1.0 |

Molecular Structure and Conformation

The crystal structure will reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key points of interest will include:

-

Planarity of the Pyridine Ring: The pyridine ring is expected to be essentially planar.

-

Orientation of the Nitro Group: The nitro group may be slightly twisted out of the plane of the pyridine ring.

-

Conformation of the Cyclopropyl Group: The orientation of the cyclopropyl group relative to the pyridine ring will be determined.

-

Intermolecular Interactions: The packing of the molecules in the crystal lattice will be governed by intermolecular interactions such as hydrogen bonds (if present), π-π stacking, and van der Waals forces.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a crucial step in characterizing this molecule for its potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of the entire process, from synthesis and crystallization to the final structural analysis. By following the detailed protocols and understanding the underlying principles, researchers can confidently and accurately elucidate the three-dimensional atomic arrangement of this and other novel chemical entities.

References

-

ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. [Link]

-

ResearchGate. (2010). 2-Chloro-5-nitropyridine. [Link]

-

Wikipedia. (n.d.). Cyclopropyl group. [Link]

-

ResearchGate. (n.d.). X‐ray crystallographic structures of 5: a) side view and b) top view;.... [Link]

-

Indian Chemical Society. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. [Link]

-

PubChem. (n.d.). 5-Chloro-2-nitropyridine. [Link]

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

ResearchGate. (2018). Structure refinement: Some background theory and practical strategies. [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

-

Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. [Link]

-

PubMed Central - NIH. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

The Role of Nitropyridines in Pharmaceutical Development. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. [Link]

-

ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

-

ACS Publications. (2002). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. [Link]

-

ACS Publications. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

ACS Central Science. (2017). New Tricks of the Trade for Crystal Structure Refinement. [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

Structure solution and refinement: introductory strategies. (n.d.). Structure solution and refinement: introductory strategies. [Link]

-

NIST WebBook. (n.d.). 2-Amino-5-nitropyridine. [Link]

-

Oxford Academic. (n.d.). 13 Refinement of crystal structures. [Link]

-

OlexSys. (n.d.). Structure Refinement. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. neutrons.ornl.gov [neutrons.ornl.gov]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Structure Refinement | OlexSys [olexsys.org]

- 13. researchgate.net [researchgate.net]

- 14. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2-Cyclopropyl-5-nitropyridine

An In-depth Technical Guide to the Reactivity and Stability of 2-Cyclopropyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a "privileged structural motif" due to its prevalence in FDA-approved drugs.[1] The strategic functionalization of this core allows for the fine-tuning of physicochemical and pharmacological properties. This compound emerges as a particularly valuable building block, integrating three distinct and influential chemical motifs: an electron-deficient pyridine ring, a powerful electron-withdrawing nitro group, and a strained, electronically unique cyclopropyl substituent.

This guide offers a deep dive into the chemical behavior of this compound, moving beyond simple reaction schemes to explain the underlying principles governing its reactivity and stability. For the drug development professional, understanding these facets is critical for designing robust synthetic routes, predicting potential metabolic liabilities, and ensuring the stability of active pharmaceutical ingredients (APIs).

Structural and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its constituent parts. The strong electron-withdrawing nature of the nitro group, compounded by the inherent electronegativity of the pyridine nitrogen, renders the aromatic ring significantly electron-deficient.[2][3] This electronic depletion is the primary driver of the molecule's characteristic reactivity.

Conversely, the cyclopropyl group introduces a unique electronic contribution. Due to significant ring strain and the resulting high p-character of its C-C bonds, the cyclopropyl ring can act as a good π-electron donor through hyperconjugation, effectively stabilizing adjacent carbocations.[4][5] This dual nature—an electron-poor aromatic core appended to an electron-donating saturated ring—underpins the molecule's synthetic utility.

Caption: Key structural features and their electronic effects on the this compound core.

Reactivity Profile: A Tale of Three Moieties

The molecule's functionality can be dissected into three primary areas of reactivity: the electron-deficient pyridine core, the versatile nitro group, and the stable cyclopropyl ring.

The Pyridine Core: A Hub for Nucleophilic Aromatic Substitution (SNAr)

The most significant reactivity pathway for the this compound system is Nucleophilic Aromatic Substitution (SNAr). The nitro group at the 5-position strongly activates the ring for attack by nucleophiles, particularly at the positions ortho and para to it (C2, C4, and C6).[2] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6] The stabilization of this intermediate by the nitro group is the key factor driving the reaction.[2]

While the parent this compound lacks a conventional leaving group, this core is often synthesized from precursors like 2-chloro-5-nitropyridine. In such cases, the chloride is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Caption: The generalized two-step mechanism for SNAr reactions on a nitropyridine scaffold.

A more advanced strategy for functionalizing the C-H bonds directly is the Vicarious Nucleophilic Substitution (VNS) . This powerful method allows for the introduction of substituents onto the electron-deficient ring without the need for a pre-installed leaving group.[7][8] The reaction involves a nucleophile that possesses its own leaving group, proceeding through the formation of a Meisenheimer-type adduct followed by a base-induced β-elimination.[7][8]

The Nitro Group: A Gateway to Amines

The nitro group is not merely an activating feature; it is a versatile functional handle. Its most common and synthetically crucial transformation is its reduction to an amino group. This conversion dramatically alters the electronic properties of the ring, transforming the electron-withdrawing nitro substituent into an electron-donating amino group, which opens up entirely new avenues for derivatization (e.g., diazotization, amide coupling).

Experimental Protocol: Reduction of a Nitro-Pyridine to an Amino-Pyridine

This protocol is a representative example for the reduction of a nitroaromatic group.

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the this compound substrate.

-

Solvent Addition: Add a suitable solvent, typically ethanol or a mixture of ethanol and water.

-

Reductant Addition: Add an excess of iron powder (Fe) and a catalytic amount of ammonium chloride (NH₄Cl) or acetic acid. The acid helps to activate the iron surface.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Purification: Wash the Celite pad with additional solvent. Combine the filtrates and concentrate under reduced pressure. The resulting crude 2-cyclopropyl-pyridin-5-amine can be purified by column chromatography or recrystallization.

Caption: Transformation of the nitro group to an amine, reversing the electronic character of the substituent.

The Cyclopropyl Group: An Anchor of Stability

The cyclopropyl group is generally robust and prized in drug design for enhancing metabolic stability.[9] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9] However, it is not entirely inert. Under certain conditions, such as metabolism of cyclopropylamines, it can undergo CYP-mediated oxidation, potentially leading to reactive ring-opened intermediates.[9] From a synthetic standpoint, it is stable to most conditions used for SNAr and nitro reductions.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and formulation.

| Condition | Stability Concern | Details and Incompatible Agents |

| Thermal | Potential for thermal decomposition. | Nitroaromatic compounds can be energetic and may decompose exothermically at elevated temperatures. Avoid strong heat sources.[10][11] |

| Light (UV/Visible) | Photodegradation is possible. | Nitroaromatic compounds are often sensitive to light, which can lead to degradation.[12] Storage in amber vials or protected from light is recommended. |

| pH (Hydrolysis) | Susceptible under harsh conditions. | While generally stable, nitropyridines may undergo hydrolysis under strongly acidic or basic conditions, potentially affecting the nitro group.[12] |

| Oxidative | Generally stable, but... | The molecule may be susceptible to degradation in the presence of strong oxidizing agents.[12][13] |

| Chemical Incompatibility | Strong acids, strong bases, strong oxidizing agents. | Hazardous reactions are not widely reported under normal processing, but strong reagents should be avoided during storage.[13][14] |

General Storage and Handling:

For long-term stability, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.[12] Safety data for related compounds like 2-chloro-5-nitropyridine indicate that it may be harmful if swallowed and causes skin and eye irritation.[14][15] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling.[16]

Synthetic Pathways

While numerous routes can be envisioned, a common strategy for accessing 2-substituted-5-nitropyridines involves starting with a commercially available precursor. A highly plausible route to this compound would involve a cross-coupling reaction.

Caption: A potential synthetic workflow using palladium-catalyzed cross-coupling.

Alternatively, building the pyridine ring itself is a viable strategy. A patented method for producing 2-hydroxy-5-nitropyridine involves the condensation of a 2-halogenated acrylate with nitromethane, followed by cyclization.[17] The resulting hydroxypyridine can then be converted to the chloro-derivative and subsequently coupled with the cyclopropyl moiety.

Conclusion

This compound is a molecule of significant synthetic potential, defined by a highly reactive, electron-deficient aromatic core. Its chemistry is dominated by nucleophilic aromatic substitution, offering a reliable handle for introducing diverse functionalities. The nitro group serves as both a powerful activating group and a versatile precursor to the corresponding amine, enabling a switch in electronic properties. Finally, the cyclopropyl group imparts metabolic stability, a highly desirable trait in drug discovery. A thorough understanding of these reactivity and stability profiles empowers researchers to leverage this valuable building block effectively in the design and synthesis of novel chemical entities.

References

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. (2022-01-03). National Center for Biotechnology Information. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. [Link]

-

Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. [Link]

-

Directed nucleophilic aromatic substitution reaction. (n.d.). Royal Society of Chemistry. [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022-01-03). Organic Letters. [Link]

-

Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate. [Link]

-

nucleophilic aromatic substitutions. (2019-01-19). YouTube. [Link]

-

Cyclopropyl group - Wikipedia. (n.d.). Wikipedia. [Link]

-

Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. [Link]

-

Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021-12-12). Chemistry LibreTexts. [Link]

-

Synthesis of (a) 2-hydroxy-5-nitropyridine. (n.d.). PrepChem.com. [Link]

- Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.).

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. [Link]

-

How does the cyclopropyl group influence conjugation and aromaticity?. (2017-08-23). Chemistry Stack Exchange. [Link]

-

Thermal degradation steps and temperatures details. (n.d.). ResearchGate. [Link]

-

Nitro Compounds. (2021-07-31). Chemistry LibreTexts. [Link]

-

Reactivity of electrophilic cyclopropanes. (n.d.). National Center for Biotechnology Information. [Link]

-

Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023-06-27). National Center for Biotechnology Information. [Link]

-

2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308. (n.d.). PubChem. [Link]

-

2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888. (n.d.). PubChem. [Link]

-

5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652. (n.d.). PubChem. [Link]

-

2-Amino-5-nitropyridine. (n.d.). NIST WebBook. [Link]

-

Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. (2025-01-08). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempanda.com [chempanda.com]

- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermochemical Properties of 2-Cyclopropyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the key thermochemical properties of 2-Cyclopropyl-5-nitropyridine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited publicly available experimental data on this specific molecule, this guide emphasizes the established experimental and computational methodologies required to obtain reliable thermochemical data. A thorough understanding of properties such as the enthalpy of formation, combustion, and sublimation is critical for assessing the energetic characteristics, stability, and safety profile of this compound, thereby informing its potential for further development. This document details the principles and protocols for oxygen bomb calorimetry to determine the enthalpy of combustion, and the Knudsen effusion method for measuring the enthalpy of sublimation. Furthermore, a robust computational chemistry workflow utilizing isodesmic reactions is presented as a powerful predictive tool. This guide is intended to serve as a foundational resource for researchers initiating the physicochemical characterization of this compound and other novel energetic or pharmacologically active compounds.

Introduction: The Significance of Thermochemical Data in Drug Development and Materials Science

The introduction of strained ring systems, such as cyclopropyl groups, and energetic functionalities, like the nitro group, into heterocyclic scaffolds is a common strategy in modern medicinal chemistry to modulate physicochemical and pharmacological properties. This compound represents a confluence of these structural features, making it a molecule of significant interest. However, the very features that impart desirable properties can also introduce thermodynamic instability and potential energetic hazards. Therefore, a rigorous evaluation of its thermochemical properties is not merely an academic exercise but a critical step in its development pathway.

Accurate thermochemical data, particularly the standard molar enthalpy of formation (ΔfH°m), provides a quantitative measure of a molecule's energetic content. This information is paramount for:

-

Safety Assessment: Identifying potentially explosive or highly reactive compounds early in the development process is crucial to prevent accidents.

-

Chemical Process Development: Understanding the energy release during synthesis and potential decomposition reactions is vital for safe and efficient scale-up.

-

Computational Modeling: Experimental thermochemical data serves as a benchmark for validating and refining computational models used in drug design and materials science.

-

Understanding Structure-Property Relationships: Correlating the thermochemical properties with the molecular structure provides insights into the effects of specific functional groups, such as the stabilizing or destabilizing influence of the cyclopropyl and nitro moieties on the pyridine ring.

This guide will provide the necessary theoretical background and practical protocols to empower researchers to confidently determine the essential thermochemical properties of this compound.

Experimental Determination of Thermochemical Properties

Standard Enthalpy of Combustion via Oxygen Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°m) is a fundamental thermochemical property that can be determined with high precision using oxygen bomb calorimetry. From this value, the standard enthalpy of formation can be derived using Hess's Law. The principle involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

The choice of oxygen bomb calorimetry is dictated by its ability to provide highly accurate and reproducible data for the heat of combustion of solid organic compounds.[1][2][3][4] The use of a bomb calorimeter ensures that the combustion process goes to completion, and the high pressure of oxygen facilitates the oxidation of the compound to its final products (CO2, H2O, and N2). The quantitative analysis of the combustion products is a critical self-validating step to confirm the completeness of the reaction.[1]

-

Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity this compound is prepared. The sample is placed in a crucible made of a material that does not react with the sample or combustion products (e.g., platinum or quartz).

-

Bomb Assembly: A known length of fuse wire (e.g., platinum or iron) is connected to the electrodes of the bomb head, with the wire in contact with the sample pellet. A small amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state and to dissolve the nitrogen oxides produced.

-

Pressurization and Combustion: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm. The bomb is then placed in the calorimeter's water bath. The combustion is initiated by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water bath is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) before, during, and after combustion until a stable final temperature is reached.

-

Product Analysis: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed to determine the amounts of carbon dioxide, nitric acid, and any unburned carbon. This is crucial for applying necessary corrections.

-

Data Analysis and Corrections: The gross heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are then applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid from N2, O2, and H2O. The standard enthalpy of combustion is then calculated per mole of the substance.

Caption: Workflow for determining the enthalpy of combustion using oxygen bomb calorimetry.

Enthalpy of Sublimation via the Knudsen Effusion Method

The enthalpy of sublimation (ΔsubH°m) is the enthalpy change when a substance transitions from the solid to the gaseous state. This value is essential for converting condensed-phase thermochemical data to the gas phase, which is the standard state for many computational calculations. The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids as a function of temperature, from which the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.[5][6][7][8]

The Knudsen effusion method is particularly well-suited for compounds with low vapor pressures, which is expected for a crystalline solid like this compound at moderate temperatures. The method relies on the principle of molecular effusion, where a vapor in equilibrium with its solid phase escapes through a small orifice into a high-vacuum environment. By measuring the rate of mass loss, the vapor pressure can be determined. Mass spectrometric control of the effusing vapor provides a self-validating system by confirming the identity of the gaseous species and ensuring that no decomposition occurs during the experiment.[5][6]

-

Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small, thermostated container with a precisely machined small orifice in its lid.

-

High-Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber (pressures typically below 10^-6 mbar).

-

Temperature Control and Measurement: The temperature of the cell is precisely controlled and varied over a specific range. The temperature is measured with a calibrated thermocouple.

-

Mass Loss Measurement: The rate of mass loss of the sample due to effusion is measured as a function of temperature. This can be done by weighing the cell before and after the experiment or by using a mass spectrometer to monitor the intensity of the molecular ion of the effusing vapor.

-

Data Analysis: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss. The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, and as a complementary approach, high-level quantum chemical calculations can provide reliable predictions of thermochemical properties.[9][10][11][12] For molecules of the size of this compound, a particularly robust method for calculating the gas-phase enthalpy of formation is through the use of isodesmic reactions.

The Isodesmic Reaction Approach

An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[9] The rationale behind this approach is that by conserving the bonding environment, errors in the computational method (e.g., due to basis set incompleteness or electron correlation effects) will largely cancel out when the reaction enthalpy is calculated. This leads to a more accurate prediction of the enthalpy of formation of the target molecule when the experimental enthalpies of formation of the other molecules in the reaction are known.

A suitable isodesmic reaction for this compound is:

This compound + Benzene → Nitrobenzene + Cyclopropylbenzene

In this reaction, the number of C-C, C-H, C=C, C=N, C-N, and N=O bonds is conserved. The enthalpy of formation of this compound can be calculated as:

ΔfH°(this compound) = ΔrH° + ΔfH°(Nitrobenzene) + ΔfH°(Cyclopropylbenzene) - ΔfH°(Benzene)

where ΔrH° is the computationally determined reaction enthalpy.

Caption: Isodesmic reaction for the computational determination of the enthalpy of formation.

Computational Protocol

-

Geometry Optimization and Frequency Calculations: The geometries of all species in the isodesmic reaction (this compound, benzene, nitrobenzene, and cyclopropylbenzene) are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. Frequency calculations are then performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as the G3 or G4 composite methods.[13]

-

Calculation of Reaction Enthalpy: The reaction enthalpy at 298.15 K (ΔrH°) is calculated by combining the electronic energies, ZPVEs, and thermal corrections for the reactants and products.

-

Calculation of Enthalpy of Formation: The gas-phase standard enthalpy of formation of this compound is then calculated using the isodesmic reaction equation and experimentally known gas-phase enthalpies of formation for benzene, nitrobenzene, and cyclopropylbenzene obtained from reliable sources such as the NIST WebBook.[14]

Summary of Key Thermochemical Data (Illustrative)

| Compound | Formula | Molar Mass ( g/mol ) | ΔfH°m (liquid, kJ/mol) | ΔfH°m (gas, kJ/mol) | ΔcH°m (liquid, kJ/mol) | ΔsubH°m (kJ/mol) |

| Pyridine | C5H5N | 79.10 | +99.2[14] | +140.4[14] | -2781.9[1][2] | 41.2[14] |

| 2-Amino-5-nitropyridine | C5H5N3O2 | 139.11 | - | - | - | - |

| Cyclopropane | C3H6 | 42.08 | - | +53.3[15] | -2091.3 | - |

Note: The table is illustrative and highlights the type of data to be obtained. A comprehensive literature search for the most up-to-date and reliable data for the reference compounds in the isodesmic reaction is recommended.

Conclusion

The thermochemical characterization of this compound is a critical endeavor for its potential development in pharmaceuticals or materials science. This guide has outlined a dual-pronged approach, combining well-established experimental techniques with robust computational methods, to obtain the necessary data. Oxygen bomb calorimetry for the enthalpy of combustion and the Knudsen effusion method for the enthalpy of sublimation provide a direct experimental route to these key parameters. Complementarily, the use of isodesmic reactions in quantum chemical calculations offers a powerful predictive tool for the gas-phase enthalpy of formation. By following the detailed protocols and understanding the underlying principles presented herein, researchers can generate the high-quality, reliable thermochemical data needed to make informed decisions regarding the safety, stability, and viability of this compound and other novel chemical entities.

References

-

Cox, J. D., Challoner, A. R., & Meetham, A. R. (1954). The Heats of Combustion of Pyridine and Certain of its Derivatives. Journal of the Chemical Society (Resumed), 265. [Link]

-

Nicolae, M. A., & Verevkin, S. P. (2022). Sublimation/Vaporization and Solvation Enthalpies of Monosubstituted Pyridine Derivatives. Chemical Thermodynamics and Thermal Analysis, 8, 100087. [Link]

-

Hubbard, W. N., Frow, F. R., & Waddington, G. (1961). The heats of combustion and formation of pyridine and hippuric acid. The Journal of Physical Chemistry, 65(8), 1326-1328. [Link]

- Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press.

- Politzer, P., & Martin, J. M. (Eds.). (2001). Energetic Materials, Part 1: Decomposition, Crystal and Molecular Properties. Elsevier.

-

Chickos, J. S., & Acree Jr, W. E. (2002). Enthalpies of sublimation of organic and organometallic compounds. 1910–2001. Journal of Physical and Chemical Reference Data, 31(2), 537-698. [Link]

- Ribeiro da Silva, M. A., & Monte, M. J. (2007). Experimental thermochemistry of organic compounds. In Computational Thermochemistry (Vol. 1, pp. 46-77). American Chemical Society.

-

Voronov, I. I., Goryachev, A. A., Tiflova, L. A., & Shishov, V. V. (2021). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Russian Journal of General Chemistry, 91(10), 1932-1937. [Link]

- Wiberg, K. B. (1996). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 35(12), 1282-1298.

-

Rice, B. M., Pai, S. V., & Hare, J. (1999). Predicting heats of formation of energetic materials using quantum mechanical calculations. In MRS Proceedings (Vol. 583, p. 445). Cambridge University Press. [Link]

-

Zhang, C., Wang, K., & Zhang, S. (2021). First-principles calculations of solid-phase enthalpy of formation of energetic materials. Communications Chemistry, 4(1), 1-8. [Link]

-

Zhang, C., Wang, K., & Zhang, S. (2021). First-principles calculations of solid-phase enthalpy of formation of energetic materials. Nature Portfolio. [Link]

-

Voronov, I. I., Goryachev, A. A., Tiflova, L. A., & Shishov, V. V. (2021). Sublimation Enthalpies of Substituted Pyridine N-Oxides. PubMed. [Link]

-

Hubbard, W. N., Frow, F. R., & Waddington, G. (1961). THE HEATS OF COMBUSTION AND FORMATION OF PYRIDINE AND HIPPURIC ACID1. ACS Publications. [Link]

-

Perlovich, G. L., & Raevsky, O. A. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(32), 22558-22571. [Link]

-

Nicolae, M. A., & Verevkin, S. P. (2022). Sublimation/Vaporization and Solvation Enthalpies of Monosubstituted Pyridine Derivatives. ScienceDirect. [Link]

-

NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Li, Y., Wang, Z., & He, Z. (2022). An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. Physical Chemistry Chemical Physics, 24(30), 18010-18025. [Link]

-

dos Santos, F. P., & de Oliveira, G. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Authorea. [Link]

-

Liu, S., Rong, C., Lu, T., & Chen, L. (2015). Computational study of chemical reactivity using information-theoretic quantities from density functional reactivity theory for electrophilic aromatic substitution reactions. The Journal of Physical Chemistry A, 119(30), 8349-8359. [Link]

-

PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Fluoro-5-nitropyridine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5-Nitropyridine-2-thiol. National Center for Biotechnology Information. [Link]

-

Active Thermochemical Tables. (n.d.). Cyclopropane Enthalpy of Formation. Argonne National Laboratory. [Link]

Sources

- 1. The heats of combustion of pyridine and certain of its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Heats of combustion and formation of pyridine and hippuric acid (Journal Article) | OSTI.GOV [osti.gov]

- 3. The heats of combustion of pyridine and certain of its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sublimation Enthalpies of Substituted Pyridine N- Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. First-principles calculations of solid-phase enthalpy of formation of energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]

- 13. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Pyridine [webbook.nist.gov]

- 15. atct.anl.gov [atct.anl.gov]

An In-Depth Technical Guide to the Solubility of 2-Cyclopropyl-5-nitropyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-cyclopropyl-5-nitropyridine in various organic solvents. In the absence of established public data for this specific molecule, this document emphasizes predictive methodologies based on physicochemical properties and provides detailed, field-proven experimental protocols. The guide is structured to empower researchers to generate reliable solubility data, a critical parameter in synthesis, purification, formulation, and overall drug development. We will delve into the theoretical underpinnings of solubility, present robust experimental workflows, and discuss the analysis and modeling of the acquired data.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a fundamental physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline. For a novel molecule like this compound, a thorough understanding of its solubility profile is paramount for:

-

Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization is crucial for yield, purity, and process efficiency.

-

Formulation Development: The solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the choice of dosage form.

-

Analytical Chemistry: Method development for techniques like High-Performance Liquid Chromatography (HPLC) requires knowledge of the analyte's solubility in the mobile phase.[1]

This guide will navigate the theoretical and practical aspects of determining the solubility of this compound, a molecule with distinct structural features that influence its solution behavior.

Predictive Analysis: A Theoretical Approach to Solubility

Before embarking on experimental work, a predictive analysis based on the molecular structure of this compound can provide valuable insights into its likely solubility in different classes of organic solvents. This analysis is grounded in the principle of "like dissolves like."

Molecular Structure and Physicochemical Properties

The structure of this compound incorporates several key features that will govern its solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making the ring relatively polar.[2] The lone pair of electrons on the nitrogen can also act as a hydrogen bond acceptor.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group that significantly increases the polarity of the molecule and deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[3][4] The oxygen atoms of the nitro group can also act as hydrogen bond acceptors.

-

Cyclopropyl Group: This small, strained ring is a lipophilic (non-polar) moiety.[5][6] The cyclopropyl group can enhance metabolic stability and potency in drug candidates.[7][8]

The interplay between the polar pyridine and nitro functionalities and the non-polar cyclopropyl group will result in a molecule with moderate overall polarity.

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the solubility of this compound as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen of the pyridine ring and the oxygen atoms of the nitro group. Therefore, moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents possess significant dipole moments and can interact with the polar regions of the molecule. High solubility is anticipated in solvents like DMSO and DMF.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the pyridine and nitro groups, low solubility is expected in these solvents. The lipophilic cyclopropyl group alone is unlikely to overcome the polarity of the rest of the molecule to a significant extent.

This predictive framework allows for a more targeted approach to solvent selection for experimental determination.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for solubility measurement is the determination of thermodynamic or equilibrium solubility. This is defined as the concentration of a compound in a saturated solution when excess solid is present, and the solution and solid are at equilibrium.[9] The shake-flask method is the most reliable and widely used technique for this purpose.[10][11]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the classical shake-flask method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (HPLC-UV or UV-Vis Spectrophotometer)

Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.[13]

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

Analytical Quantification Methods

The choice of analytical technique for quantification is crucial for accuracy.

HPLC is the preferred method due to its specificity, which allows for the separation of the analyte from any potential impurities or degradation products.[14]

Protocol for HPLC Quantification:

-

Method Development: Develop a reverse-phase HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile and water). The solvent used for the solubility study should be compatible with the mobile phase.[1]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against concentration.[15]

-

Sample Analysis: Inject the diluted sample from the shake-flask experiment and determine its concentration from the calibration curve.

-

Calculation: Calculate the original solubility in the saturated solution by accounting for the dilution factor.

UV-Vis spectrophotometry is a simpler and faster method, suitable for high-throughput screening.[16] However, it is less specific than HPLC and assumes that the only absorbing species in the solution is the compound of interest.[17]

Protocol for UV-Vis Quantification:

-

Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert Law.[16]

-

Sample Analysis: Measure the absorbance of the diluted sample from the shake-flask experiment.

-

Calculation: Determine the concentration from the calibration curve and apply the dilution factor to find the solubility.

Method Validation

For reliable results, the chosen analytical method (HPLC or UV-Vis) must be validated for parameters such as linearity, accuracy, precision, and specificity.[18][19]

Data Presentation and Analysis